molecular formula C8H8F2O B1297442 (2,6-Difluoro-3-methylphenyl)methanol CAS No. 261763-40-0

(2,6-Difluoro-3-methylphenyl)methanol

Cat. No. B1297442
M. Wt: 158.14 g/mol
InChI Key: KJVZYGDNNUGZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of DFMM consists of a phenyl ring with two fluorine atoms and one methyl group attached to it, and a methanol group attached to the phenyl ring . The presence of the fluorine atoms and the methanol group can significantly influence the chemical properties and reactivity of DFMM .

Scientific Research Applications

Methanol Production and Applications

Methanol, known as the simplest alcohol, is a versatile chemical compound with a wide range of applications. It serves as a building block for more complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Remarkably, methanol is also a clean-burning fuel with a high octane number. The synthesis of methanol, especially from CO2 and H2, presents an effective strategy for reducing CO2 emissions, making it a key player in sustainability efforts. Furthermore, methanol's role as a hydrogen carrier for storage and conservation is noteworthy. Its synthesis is a major consumer of hydrogen, the element with the highest energy content by weight. The production and utilization of methanol encompass various innovative industrial applications, including the production of dimethyl ether (DME), hydrogen, and direct methanol fuel cells (DMFC) (Dalena et al., 2018).

Chemical Synthesis and Energy Technologies

Methanol finds significant applications in both chemical synthesis and energy technologies due to its role as a potential hydrogen source and C1 synthon. Its effective utilization in organic synthesis is of central importance. A notable advancement is the clean and cost-competitive method for selective N-methylation of amines using methanol as both a C1 synthon and H2 source, with RuCl3.xH2O serving as a catalyst. This approach demonstrates practicality and high chemical diversity, allowing for the successful synthesis of pharmaceutical agents through late-stage functionalization. Additionally, methanol's role in tandem reactions for converting nitroarenes into corresponding N-methylated amines and drug molecules under H2-free conditions, including transfer hydrogenation, is significant (Sarki et al., 2021).

Catalytic Oxidation of Secondary Alcohols

Methanol's role extends to the catalytic oxidation of secondary alcohols, where μ-chlorido-bridged dimanganese(II) complexes serve as catalysts or catalyst precursors. These complexes facilitate the solvent-free, low-power microwave-assisted oxidation of secondary alcohols like 1-phenylethanol and cyclohexanol to their corresponding ketones. This process showcases methanol's potential in catalysis, offering a green and efficient approach for various chemical transformations (Alexandru et al., 2014).

Biological Conversion to Specialty Chemicals

Methanol's potential is harnessed in biological systems as well. For instance, the engineering of methylotrophic Escherichia coli to convert methanol into biomass components and metabolites is a significant development. This showcases methanol's viability as a substrate for the biological production of chemicals and fuels, marking a milestone in bioengineering and synthetic biology (Whitaker et al., 2017).

properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVZYGDNNUGZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343208
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-3-methylphenyl)methanol

CAS RN

261763-40-0
Record name 2,6-Difluoro-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.